molecular formula C14H13ClN2O B2968487 1-{8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one CAS No. 2094533-65-8

1-{8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one

Cat. No.: B2968487
CAS No.: 2094533-65-8
M. Wt: 260.72
InChI Key: OVIMIEGKPRXKCU-UHFFFAOYSA-N
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Description

1-{8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one is a useful research compound. Its molecular formula is C14H13ClN2O and its molecular weight is 260.72. The purity is usually 95%.
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Mechanism of Action

Target of Action

Indole derivatives have been reported to exhibit anti-hiv activity , suggesting potential interaction with HIV-related proteins.

Biochemical Pathways

Given the reported anti-hiv activity of indole derivatives , it is plausible that this compound may influence pathways related to viral replication or host immune response.

Result of Action

The anti-hiv activity of indole derivatives suggests potential antiviral effects .

Properties

IUPAC Name

1-(8-chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-2-14(18)16-5-6-17-12(9-16)8-10-7-11(15)3-4-13(10)17/h2-4,7-8H,1,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIMIEGKPRXKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN2C(=CC3=C2C=CC(=C3)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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